molecular formula C19H26O7 B13819114 [(1S,2R,9R,10R,11S)-11-acetyloxy-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate

[(1S,2R,9R,10R,11S)-11-acetyloxy-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate

Cat. No.: B13819114
M. Wt: 366.4 g/mol
InChI Key: AUGQEEXBDZWUJY-OJAHXHDWSA-N
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Description

[(1S,2R,9R,10R,11S)-11-acetyloxy-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2’-oxirane]-2-yl]methyl acetate is a complex organic compound known for its unique structural features and biological activities. This compound belongs to the class of trichothecenes, which are mycotoxins produced by certain species of fungi . Trichothecenes are known for their potent biological effects, including inhibition of protein synthesis and immunosuppressive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,2R,9R,10R,11S)-11-acetyloxy-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2’-oxirane]-2-yl]methyl acetate involves multiple steps, including the formation of the spirocyclic core and subsequent functional group modifications. The key steps typically involve:

Industrial Production Methods

Industrial production of this compound may involve fermentation processes using fungi that naturally produce trichothecenes. The compound can then be extracted and purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

[(1S,2R,9R,10R,11S)-11-acetyloxy-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2’-oxirane]-2-yl]methyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1S,2R,9R,10R,11S)-11-acetyloxy-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2’-oxirane]-2-yl]methyl acetate is unique due to its specific structural features, including the spirocyclic core and the presence of acetyloxy and hydroxy groups. These features contribute to its distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C19H26O7

Molecular Weight

366.4 g/mol

IUPAC Name

[(1S,2R,9R,10R,11S)-11-acetyloxy-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate

InChI

InChI=1S/C19H26O7/c1-10-5-6-18(8-23-11(2)20)13(7-10)26-16-14(22)15(25-12(3)21)17(18,4)19(16)9-24-19/h7,13-16,22H,5-6,8-9H2,1-4H3/t13?,14-,15-,16-,17-,18-,19?/m1/s1

InChI Key

AUGQEEXBDZWUJY-OJAHXHDWSA-N

Isomeric SMILES

CC1=CC2[C@](CC1)([C@]3([C@@H]([C@H]([C@H](C34CO4)O2)O)OC(=O)C)C)COC(=O)C

Canonical SMILES

CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C

Origin of Product

United States

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